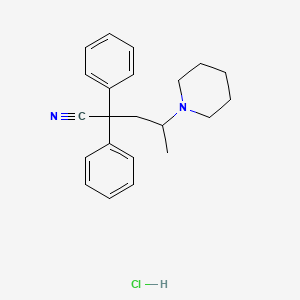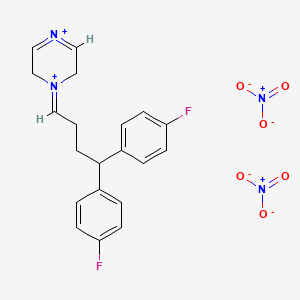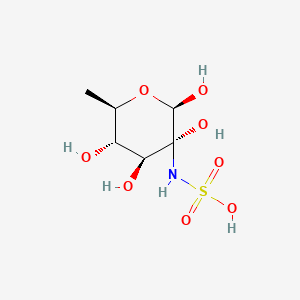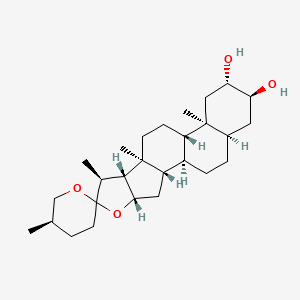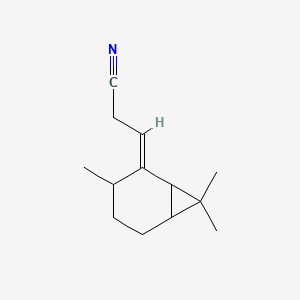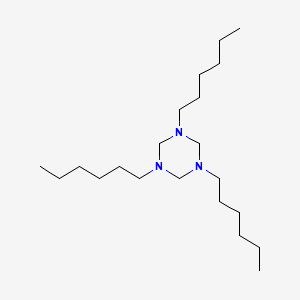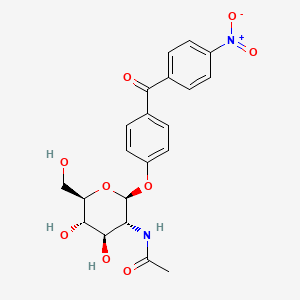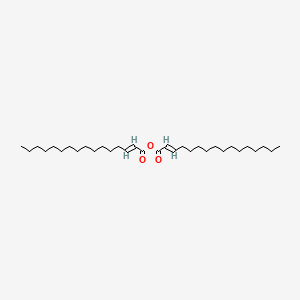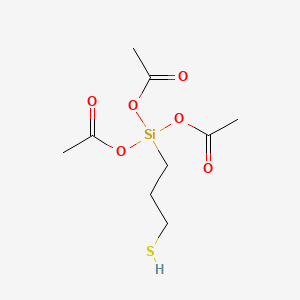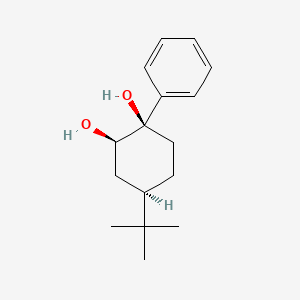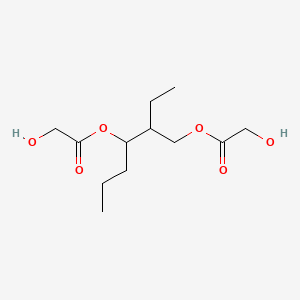
p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol: is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors. This particular compound is known for its applications in various fields, including dye manufacturing and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as phenol, in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the azo groups.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol: has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and in the study of biological tissues.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants for textiles and plastics.
Mecanismo De Acción
The mechanism of action of p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol primarily involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The compound can also interact with biological molecules, potentially influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)-5-methylphenol
- p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)-4-chlorophenol
Comparison
- Uniqueness : The presence of multiple methoxy groups in p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol imparts unique electronic properties, making it distinct from other azo compounds.
- Applications : While similar compounds may also be used as dyes and indicators, the specific structure of this compound can offer advantages in terms of stability and color properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
85136-55-6 |
|---|---|
Fórmula molecular |
C20H18N4O3 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
4-[[2-methoxy-4-[(2-methoxyphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C20H18N4O3/c1-26-19-6-4-3-5-17(19)23-22-15-9-12-18(20(13-15)27-2)24-21-14-7-10-16(25)11-8-14/h3-13,25H,1-2H3 |
Clave InChI |
QSWOFMGVVDQADO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




